molecular formula C12H17NO B13145702 Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine

Cat. No.: B13145702
M. Wt: 191.27 g/mol
InChI Key: UXBXSGZDJCQFBB-UHFFFAOYSA-N
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Description

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of a benzopyran ring system with a methyl group and an amine group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Amine Group: The amine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.

    4-Methylumbelliferone: Another benzopyran derivative with a methyl group.

    7-Methylcoumarin: A coumarin derivative with a methyl group at the 7-position.

Uniqueness

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both a methyl and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-1-(4-methyl-2,3-dihydrochromen-4-yl)methanamine

InChI

InChI=1S/C12H17NO/c1-12(9-13-2)7-8-14-11-6-4-3-5-10(11)12/h3-6,13H,7-9H2,1-2H3

InChI Key

UXBXSGZDJCQFBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)CNC

Origin of Product

United States

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